synthesis of 2-isobutylbenzene-1,4-diol
synthesis of 2-isobutylbenzene-1,4-diol
An In-depth Technical Guide to the Synthesis of 2-Isobutylbenzene-1,4-diol
Executive Summary
2-Isobutylbenzene-1,4-diol, also known as isobutylhydroquinone, is an alkylated phenolic compound of significant interest due to its structural analogy to widely used antioxidants like tert-butylhydroquinone (TBHQ). Its potential applications span roles as a polymer stabilizer, a precursor in fine chemical manufacturing, and an intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of the primary synthetic methodologies for this target molecule, designed for researchers and professionals in chemical and drug development. We will explore the mechanistic underpinnings, operational protocols, and comparative analysis of two principal synthetic strategies: the direct electrophilic alkylation of hydroquinone and a multi-step approach involving Friedel-Crafts acylation followed by reduction. The causality behind experimental choices, process optimization, and validation through self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Chemistry and Utility of 2-Isobutylbenzene-1,4-diol
Molecular Profile
2-Isobutylbenzene-1,4-diol (CAS 4197-78-8) is an aromatic diol with the molecular formula C₁₀H₁₄O₂.[1][2] The molecule consists of a hydroquinone ring substituted at the 2-position with an isobutyl group. This alkyl substituent significantly influences the compound's physical properties, such as its solubility and antioxidant potential, by increasing its lipophilicity and sterically hindering the hydroxyl groups.
Significance and Potential Applications
While specific applications for 2-isobutylbenzene-1,4-diol are not as extensively documented as for its close analog TBHQ, its structure suggests strong potential in several areas:
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Antioxidant: Alkylated hydroquinones are renowned for their ability to scavenge free radicals, making them effective antioxidants in polymers, oils, and foods.[3] The isobutyl group provides steric hindrance that can enhance the stability of the resulting phenoxy radical, a key attribute for antioxidant activity.
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Polymerization Inhibitor: Similar to hydroquinone, the title compound can act as an inhibitor for radical polymerization during the storage and transport of reactive monomers.
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Pharmaceutical Intermediate: The hydroquinone motif is a common feature in many biologically active molecules. Functionalization with an isobutyl group provides a scaffold for creating derivatives with tailored pharmacological profiles.[4]
Core Synthetic Challenges
The presents several key challenges that any viable synthetic route must address:
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Regioselectivity: The hydroquinone ring has two equivalent reactive positions (2 and 5) ortho to the hydroxyl groups. Mono-alkylation is desired, but over-alkylation to form 2,5-diisobutylbenzene-1,4-diol is a significant competing reaction.
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Chemoselectivity (O- vs. C-alkylation): The nucleophilic hydroxyl groups can compete with the aromatic ring for the electrophile, leading to the formation of undesired ether byproducts (O-alkylation).
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Product Stability: Hydroquinones are susceptible to oxidation, especially under harsh reaction conditions or in the presence of air, which can lead to the formation of the corresponding benzoquinone and other colored impurities.[5]
Primary Synthetic Pathway: Direct Electrophilic Alkylation of Hydroquinone
The most direct and industrially scalable approach to synthesizing alkylated hydroquinones is through a Friedel-Crafts-type electrophilic alkylation. This method involves reacting hydroquinone with an appropriate alkylating agent in the presence of a strong acid catalyst.
Mechanistic Principles
The reaction proceeds via electrophilic aromatic substitution. The strong acid catalyst (e.g., H₂SO₄, H₃PO₄) serves to generate a highly reactive electrophile, the isobutyl carbocation, from an alkene (isobutylene) or an alcohol (tert-butyl alcohol, which dehydrates in situ).[3][6] The electron-rich hydroquinone ring then acts as a nucleophile, attacking the carbocation. The two hydroxyl groups are strongly activating and ortho-, para-directing. Since the para positions are occupied, substitution occurs exclusively at the ortho positions.
Reaction Mechanism Diagram
A diagram illustrating the acid-catalyzed alkylation of hydroquinone.
Caption: Mechanism of the acid-catalyzed alkylation of hydroquinone.
Experimental Protocol: Synthesis via Alkylation with tert-Butyl Alcohol
This protocol is adapted from established procedures for alkylating hydroquinone.[6]
Materials:
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Hydroquinone (1.0 eq)
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tert-Butyl alcohol (1.5 eq)
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Sulfuric acid (70% aqueous solution)
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Sodium bicarbonate solution (5%)
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Deionized water
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Toluene or Hexane (for recrystallization)
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, disperse hydroquinone (1.0 eq) in a 70% sulfuric acid solution. The typical ratio is approximately 15-20 parts by weight of acid solution to 1 part hydroquinone.
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Cool the stirred suspension to 15-20°C using an ice bath.
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Slowly add tert-butyl alcohol (1.5 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.[6] The reaction is exothermic.
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After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
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Isolate the solid product by vacuum filtration.
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Wash the crude product cake thoroughly with cold deionized water until the washings are neutral to pH paper.
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Perform a final wash with a cold 5% sodium bicarbonate solution to neutralize any residual acid, followed by another wash with deionized water.
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Dry the white crystalline product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene or a hexane/ethyl acetate mixture.
Process Parameters and Optimization
The yield and selectivity of the alkylation are highly dependent on several parameters. Controlling these variables is key to maximizing the yield of the desired mono-alkylated product while minimizing di-alkylation and byproduct formation.
| Parameter | Typical Range | Effect on Reaction & Causality |
| Catalyst | H₂SO₄, H₃PO₄ | Stronger acids like H₂SO₄ promote faster reaction rates but can also lead to more side reactions and charring if the temperature is not controlled. H₃PO₄ is a milder catalyst, often leading to higher selectivity for the mono-alkylated product.[3] |
| Temperature | 15 - 70 °C | Lower temperatures (e.g., 20-40°C) favor mono-alkylation by reducing the overall reactivity of the system. Higher temperatures increase the reaction rate but significantly promote the formation of the di-substituted product.[6] |
| Molar Ratio | 1.1 - 2.0 eq | A slight excess of the alkylating agent is necessary to drive the reaction, but a large excess will dramatically increase the yield of the di-alkylated byproduct. Stepwise addition of hydroquinone to the reaction mixture can improve selectivity for the mono-alkylated product.[3] |
| Solvent | Toluene, Heptane | An inert organic solvent can be used to create a two-phase system, which can help control the reaction rate and improve selectivity. The solvent also aids in product recovery.[3][7] |
Experimental Workflow Diagram
A visual guide to the alkylation synthesis process.
Caption: Experimental workflow for the via direct alkylation.
Alternative Pathway: Friedel-Crafts Acylation and Reduction
An alternative, albeit longer, route involves a two-step process: Friedel-Crafts acylation of hydroquinone with an isobutyryl group, followed by the reduction of the resulting ketone to the isobutyl group. This pathway can offer superior control over regioselectivity and avoids the carbocation rearrangements sometimes seen in direct alkylations.
Rationale and Strategy
The acylation-reduction sequence circumvents the challenges of polyalkylation. The introduction of the first acyl group deactivates the aromatic ring towards further electrophilic substitution, effectively preventing a second acylation. The subsequent reduction step is typically high-yielding and specific to the carbonyl group. A related strategy is the Fries rearrangement, where hydroquinone is first O-acylated, and the resulting ester is then rearranged using a Lewis acid and heat to the C-acylated product, which can provide better yields and control.[4]
Step 1: Friedel-Crafts Acylation
Mechanism: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates with isobutyryl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the hydroquinone ring to form 2-isobutyrylhydroquinone.[8][9]
Protocol: (Adapted from related acylations of phenolic compounds[4])
-
Suspend anhydrous AlCl₃ (2.2 eq) in a suitable solvent like dichloromethane or nitrobenzene under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0-5°C.
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In a separate flask, dissolve hydroquinone (1.0 eq) and isobutyryl chloride (1.1 eq) in the same solvent.
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Add the hydroquinone/acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the low temperature.
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After addition, allow the mixture to stir at room temperature for 4-6 hours.
-
Quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.
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Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
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Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-isobutyrylhydroquinone.
Step 2: Clemmensen Reduction
Mechanism: The Clemmensen reduction is ideal for converting aryl ketones to alkanes under acidic conditions, which are compatible with the phenolic hydroxyl groups. The reaction uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
Protocol: (General procedure)
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Prepare amalgamated zinc by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, add the crude 2-isobutyrylhydroquinone (1.0 eq), amalgamated zinc (excess), concentrated HCl, and a co-solvent like toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of HCl may be required during the reaction.
-
After cooling, decant the liquid from the remaining zinc.
-
Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-isobutylbenzene-1,4-diol.
-
Purify by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
| Feature | Direct Alkylation | Acylation-Reduction |
| Number of Steps | 1 | 2 |
| Regiocontrol | Moderate; risk of di-substitution. | Excellent; deactivation by the acyl group prevents polysubstitution. |
| Reagent Hazards | Corrosive strong acids (H₂SO₄). | Moisture-sensitive and corrosive AlCl₃; toxic mercury salts for Clemmensen reduction. |
| Atom Economy | High | Lower due to the addition and subsequent removal of the carbonyl oxygen. |
| Typical Yields | Moderate to good, but depends heavily on conditions. | Good to excellent over two steps. |
| Scalability | High; well-suited for industrial production. | More complex for large-scale operations due to multiple steps and hazardous reagents. |
Purification and Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for its intended application.
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Purification: The primary method for purifying the solid product is recrystallization , often from a nonpolar solvent like toluene or hexane, sometimes with a more polar co-solvent like ethyl acetate. For removing closely related impurities or colored oxidation byproducts, column chromatography on silica gel is highly effective.
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Characterization: The identity and purity of 2-isobutylbenzene-1,4-diol are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic signals for the isobutyl group, the aromatic protons, and the hydroxyl protons.
-
Infrared (IR) Spectroscopy: Will show a broad O-H stretching band for the hydroxyl groups and characteristic C-H and aromatic C=C stretching bands.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound (166.22 g/mol ).[1]
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Conclusion
The can be effectively achieved through two primary pathways. Direct electrophilic alkylation of hydroquinone is an atom-economical, single-step process that is well-suited for large-scale production, though it requires careful control of reaction conditions to ensure high selectivity for the mono-substituted product. The two-step acylation-reduction route, while more complex, offers superior control over regioselectivity, often resulting in higher purity of the desired isomer before final purification. The choice of method will depend on the specific requirements of the application, including scale, purity standards, and available resources. Future research may focus on developing greener catalytic systems, such as using solid acid catalysts or deep eutectic solvents, to improve the environmental footprint and reusability of the synthetic process.[10]
References
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Zhang, J., & Wang, S. (2010). Study on process of selective synthesis of 2-tert-butylhydroquinone. ResearchGate. [Link]
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The Science Snail. (2018). Synthesis of isobutylbenzene from benzene. Retrieved from [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-tert-butyl-4-hydroxyanisole. Retrieved from [Link]
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- Samant, S. D., et al. (2009). Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. U.S. Patent Application US20090312582A1.
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Majumdar, S., & Panda, G. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(59), 34509-34551. National Center for Biotechnology Information. [Link]
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Science.gov. (n.d.). tert-butyl hydroquinone tbhq: Topics by Science.gov. Retrieved from [Link]
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NROChemistry. (2021). Reimer-Tiemann Reaction. YouTube. [Link]
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Scilit. (n.d.). THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30349, 2-Isobutylbenzene-1,4-diol. Retrieved from [Link]
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Su, S., et al. (2017). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 7(58), 36585-36591. Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2018). Synthesis of 2,5-bis(2-benzothiazolyl)hydroquinone (compound 4). ResearchGate. [Link]
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